molecular formula C8H22N2Pd B1599429 Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II) CAS No. 113822-11-0

Dimethyl(N,N,N',N'-tetramethylethylenediamine)palladium(II)

Cat. No.: B1599429
CAS No.: 113822-11-0
M. Wt: 252.69 g/mol
InChI Key: MVFJYGIWWVNQPQ-UHFFFAOYSA-N
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Description

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is an organometallic complex with the molecular formula C8H22N2Pd. It is a palladium compound coordinated with dimethyl and N,N,N’,N’-tetramethylethylenediamine ligands. This compound is known for its applications in catalysis and organic synthesis due to its unique chemical properties .

Biochemical Analysis

Biochemical Properties

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) plays a crucial role in biochemical reactions, particularly as a catalyst in cross-coupling reactions. It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon bonds. The compound’s interaction with biomolecules is primarily through coordination with nitrogen atoms in the tetramethylethylenediamine ligand, which enhances its catalytic activity. This interaction is essential for the compound’s role in facilitating biochemical transformations .

Cellular Effects

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of certain kinases and transcription factors, leading to alterations in gene expression. Additionally, the compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) involves its binding interactions with biomolecules. The compound acts as a catalyst by coordinating with nitrogen atoms in the tetramethylethylenediamine ligand, which facilitates the activation of substrates in biochemical reactions. This coordination enhances the compound’s ability to catalyze the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C), but it may degrade when exposed to light or higher temperatures. Long-term studies have shown that the compound can maintain its catalytic activity for extended periods, although some degradation may occur over time .

Dosage Effects in Animal Models

The effects of Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) vary with different dosages in animal models. At low doses, the compound has been observed to facilitate biochemical reactions without significant adverse effects. At higher doses, it may exhibit toxic effects, including irritation to the skin, eyes, and respiratory tract. These toxic effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is involved in various metabolic pathways, particularly those related to the synthesis of organic compounds. The compound interacts with enzymes and cofactors that facilitate the formation of carbon-carbon bonds, thereby influencing metabolic flux and metabolite levels. Its role as a catalyst in these pathways underscores its importance in biochemical research .

Transport and Distribution

Within cells and tissues, Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function. The compound’s ability to coordinate with nitrogen atoms in biomolecules plays a key role in its transport and distribution .

Subcellular Localization

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its role in catalyzing biochemical reactions within specific cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) can be synthesized through the reaction of palladium(II) chloride with N,N,N’,N’-tetramethylethylenediamine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halides, phosphines, and other ligands. The reactions are typically carried out under inert atmospheres and at controlled temperatures to ensure the stability of the palladium complex .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative addition reactions can lead to the formation of palladium(IV) complexes, while reductive elimination can regenerate the palladium(II) complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl(N,N,N’,N’-tetramethylethylenediamine)palladium(II) is unique due to its specific ligand environment, which provides distinct reactivity and stability compared to other palladium complexes. Its ability to undergo a variety of catalytic reactions makes it a valuable compound in both academic and industrial research .

Properties

IUPAC Name

carbanide;palladium(2+);N,N,N',N'-tetramethylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2.2CH3.Pd/c1-7(2)5-6-8(3)4;;;/h5-6H2,1-4H3;2*1H3;/q;2*-1;+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFJYGIWWVNQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH3-].[CH3-].CN(C)CCN(C)C.[Pd+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22N2Pd
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20333322
Record name Palladium(2+) methanide--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113822-11-0
Record name Palladium(2+) methanide--N~1~,N~1~,N~2~,N~2~-tetramethylethane-1,2-diamine (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20333322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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